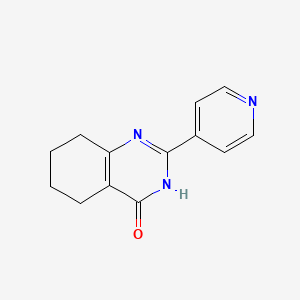

2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol

Description

Properties

IUPAC Name |

2-pyridin-4-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUIGRPJWJGISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the cyclocondensation of suitable precursors such as α-aminoamidines or guanidine derivatives with carbonyl-containing compounds like bis-benzylidene cyclohexanones or α,β-unsaturated ketones. This approach facilitates the formation of the tetrahydroquinazoline core with substitution at the 2-position by a pyridinyl group.

Cyclocondensation Using α-Aminoamidines and Diarylidene Cyclohexanones

A recent and efficient method involves the reaction of α-aminoamidines with diarylidencyclohexanones in pyridine solvent at elevated temperatures (~100 °C) for approximately 24 hours. This reaction proceeds via a Michael addition of the guanidine moiety to one of the olefinic bonds of the enone fragment, followed by intramolecular cyclization and dehydration to form the tetrahydroquinazoline ring. The final product is often obtained after aerial oxidation, which aromatizes the intermediate dihydropyrimidine to the target compound.

-

- Solvent: Pyridine

- Temperature: 100 °C

- Time: 24 hours

- Yields: 47–80% depending on substituents and reaction specifics

-

- Michael addition of guanidine to enone

- Intramolecular cyclization forming the tetrahydroquinazoline ring

- Dehydration and aerial oxidation to finalize the structure

This method offers mild reaction conditions, excellent yields, and straightforward workup, representing an advance over traditional methods requiring harsher conditions or external oxidants.

Reaction with Guanidine Hydrochloride and α,β-Unsaturated Ketones

An alternative preparation involves the reaction of substituted diarylidencyclohexanones or α,β-unsaturated ketones with guanidine hydrochloride in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF). The reaction typically requires reflux or heating and produces 2-aminotetrahydroquinazolines, which can be further functionalized.

-

- Base: K2CO3 or NaH

- Solvent: DMF or ethanol-water mixture

- Temperature: Reflux or controlled heating (e.g., 80–100 °C)

- Time: Several hours (e.g., 9–24 hours)

- Yield: Moderate to good (19–28% reported in some cases)

-

- Purification by silica gel chromatography

- Optional cleavage of protecting groups (e.g., Boc) under acidic conditions to yield free amines for further derivatization

This method is well-documented for producing tetrahydroquinazoline derivatives with varied substitution patterns, including the pyridinyl group at the 2-position.

Purification and Characterization

The crude products from these reactions are commonly purified by silica gel column chromatography using solvent systems such as ethyl acetate and petroleum ether in varying ratios (e.g., 1:10 to 1:60 v/v). Purity is confirmed by HPLC, with typical purities exceeding 95%. Optical rotation ([α]D) measurements and spectral data (NMR, IR) are used for structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Cyclocondensation of α-aminoamidines with diarylidene cyclohexanones | α-Aminoamidines, diarylidene cyclohexanones | Pyridine, 100 °C, 24 h | 47–80 | Mild, high yield, aerial oxidation |

| Reaction of guanidine hydrochloride with α,β-unsaturated ketones | Guanidine hydrochloride, α,β-unsaturated ketones | K2CO3 or NaH, DMF or EtOH-H2O, reflux or heating | 19–28 | Moderate yield, requires base, purification by chromatography |

| Functionalization via isocyanates | Tetrahydroquinazoline amines, substituted phenyl isocyanates | Toluene, room temp, 8–12 h | Up to 80 | Post-synthesis derivatization |

Research Findings and Notes

- The use of α-aminoamidines as substrates provides a greener and more efficient synthetic route due to the avoidance of external oxidants and milder conditions.

- The reaction mechanism involving Michael addition and subsequent cyclization is well-supported by experimental evidence and facilitates the introduction of diverse substituents at the 2-position.

- Protecting groups such as Boc can be introduced and later removed to allow further functionalization of the tetrahydroquinazoline scaffold.

- Yields and purities are generally high when using optimized conditions, with chromatographic purification ensuring product quality suitable for further pharmaceutical evaluation.

- The presence of the pyridin-4-yl substituent at the 2-position is typically introduced via the choice of appropriate α-aminoamidine or guanidine derivatives bearing the pyridinyl moiety.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Chemical Formula : C13H13N3O

- Molecular Weight : 229.26 g/mol

- CAS Number : 204394-48-9

The structure of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol features a tetrahydroquinazoline core with a pyridine substituent, which contributes to its biological activity.

Cancer Therapeutics

One of the most promising applications of this compound is in cancer treatment. Research has indicated that this compound acts as an inhibitor of tankyrases (TNKS), which are enzymes involved in the Wnt/β-catenin signaling pathway—often dysregulated in cancers.

Case Study: Tankyrase Inhibition

A study demonstrated that certain analogs of this compound showed potent inhibition of tankyrases with improved selectivity over other human ARTD enzymes. The most effective compounds reduced the activity of tankyrases by nearly 100-fold compared to initial hits . This suggests that derivatives of this compound could be developed into targeted cancer therapies.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Its ability to modulate cellular pathways involved in neurodegeneration positions it as a candidate for treating diseases such as Alzheimer's and Parkinson's.

Research Findings

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress . This protective effect is attributed to the compound's ability to enhance cellular antioxidant defenses.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The hydroxyl group can also participate in hydrogen bonding, enhancing its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 204394-48-9

- Molecular Formula : C₁₃H₁₃N₃O

- Molecular Weight : 227.26 g/mol

- Purity : ≥95% (as per commercial specifications) .

Structural Features: This compound consists of a tetrahydroquinazolin-4-ol core substituted at the 2-position with a pyridin-4-yl group.

Structural Analogs and Physicochemical Properties

The following table compares 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol with structurally related tetrahydroquinazoline derivatives:

Key Observations :

- This may improve binding affinity in biological systems. The thioacetic acid derivative (CAS 1136-88-5) introduces sulfur-based reactivity and acidity, which could enable disulfide bond formation or metal coordination .

Reactivity Trends :

- The pyridin-4-yl group may direct electrophilic substitution reactions (e.g., nitration) to the para position of the pyridine ring.

Commercial and Research Status

- Discontinuation : The target compound is listed as discontinued across multiple suppliers, possibly due to lower demand or synthesis complexity compared to analogs like 2-methyl or unsubstituted derivatives .

- Emerging Derivatives : Complex derivatives (e.g., ’s piperidinyl-chlorophenyl analog) are under investigation for targeted therapies, reflecting a trend toward functionalized tetrahydroquinazolines in drug discovery .

Biological Activity

2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C13H13N3O

- Molecular Weight : 229.26 g/mol

- CAS Number : 136209928

- Structure : The compound features a tetrahydroquinazoline core substituted with a pyridine ring.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria in vitro.

-

Cytotoxic Effects :

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it showed promising results against human cancer cells by inducing apoptosis and inhibiting cell proliferation.

-

Anti-inflammatory Properties :

- Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress pathways.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing downstream signaling cascades related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The compound can be synthesized via Mannich reactions or cyclocondensation of α-aminoamidines with carbonyl derivatives. For example, reacting bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions (e.g., ethanol, 60–80°C) yields the tetrahydroquinazoline core with >80% efficiency . Standardization requires precise control of stoichiometry, solvent polarity, and temperature. Continuous flow reactors are recommended for scale-up to ensure consistent mixing and heat transfer .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C-NMR : To confirm hydrogenation of the quinazoline ring (δ 1.01–1.71 ppm for cyclohexane protons) and pyridinyl substitution (δ 8.5–9.0 ppm for aromatic protons) .

- IR Spectroscopy : A strong C=O stretch near 1708 cm⁻¹ confirms the 4-ol moiety .

- Mass Spectrometry : Molecular ion peaks at m/z 150.18 (C₈H₁₀N₂O) validate the core structure .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation via HPLC. Quinazoline rings are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 200°C, typical for tetrahydroquinazoline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl substitution) influence binding affinity to Mycobacterium tuberculosis enzymes?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) reveal that the pyridinyl group enhances interactions with dihydrofolate reductase (DHFR) via π-π stacking and hydrogen bonding. Replacements like morpholine or piperazine reduce affinity by >50%, as shown in comparative IC₅₀ assays . For SAR analysis, synthesize derivatives with varied substituents (e.g., halogen, methyl) and measure inhibition constants (Kᵢ) using enzyme-linked assays .

Q. What experimental strategies resolve contradictions in reported β-glucosidase inhibition data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). To reconcile

- Standardize Assays : Use 4-nitrophenyl β-D-glucopyranoside as a substrate in pH 6.8 buffer (mimicking physiological conditions) .

- Control Enzyme Purity : Validate β-glucosidase activity via SDS-PAGE and kinetic parameters (Kₘ, Vₘₐₓ) before testing inhibitors.

- Cross-Validate : Compare results with structurally similar inhibitors (e.g., quinazolinones) to identify assay-specific artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp. Introduce electron-withdrawing groups (e.g., -F) to reduce oxidative metabolism .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.